REACTION_SMILES
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[CH3:24][C:25]([O:26][C:27](=[O:28])[CH3:29])=[O:30].[K+:2].[OH-:1].[OH2:31].[c:3]1([S:9](=[O:10])(=[O:11])[NH:12][c:13]2[s:14][cH:15][c:16]([CH2:18][C:19](=[O:20])[O:21][CH2:22][CH3:23])[n:17]2)[cH:4][cH:5][cH:6][cH:7][cH:8]1>>[c:3]1([S:9](=[O:10])(=[O:11])[NH:12][c:13]2[s:14][cH:15][c:16]([CH2:18][C:19](=[O:20])[OH:21])[n:17]2)[cH:4][cH:5][cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cc1csc(NS(=O)(=O)c2ccccc2)n1
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Name
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Type
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product
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Smiles
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O=C(O)Cc1csc(NS(=O)(=O)c2ccccc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |